2-Amino(213C)ethanol
Description
Properties
IUPAC Name |
2-amino(213C)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXFHJVJLSVMW-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH2]N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514696 | |
| Record name | 2-Amino(2-~13~C)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.076 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637344-08-2 | |
| Record name | 2-Amino(2-~13~C)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 637344-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Labeling Strategies for 2 Amino 213c Ethanol
Regioselective Incorporation of Carbon-13 Isotope
Achieving regioselective incorporation of Carbon-13 into 2-aminoethanol typically involves employing isotopically labeled precursors that inherently possess the label at the desired carbon atom.
The foundation for synthesizing regioselectively labeled compounds lies in the availability of appropriately labeled starting materials. For 2-Amino(213C)ethanol, key precursors include:
[2-13C]Glycine: This amino acid can serve as a starting point, undergoing a series of chemical transformations to yield the desired ethanolamine (B43304) derivative nih.gov. The synthesis typically involves converting glycine (B1666218) into intermediates like 2-amino[2-(13C)]ethanol or related bromoethylamine derivatives, which are then further processed.
13C-Labeled Chloroacetonitrile (B46850): Specifically, chloroacetonitrile labeled at the carbon adjacent to the nitrile group (Cl-13CH2 -CN) is a crucial precursor. Such compounds can be synthesized from labeled cyanide sources, such as sodium cyanide enriched with Carbon-13 (Na*CN) iaea.orgnih.gov.
[2-13C]Glycolaldehyde: While [1-13C]glycolaldehyde is more commonly discussed for C1 labeling, the synthesis of [2-13C]glycolaldehyde (HO-13CH2 -CHO) would be ideal for direct C2 labeling via reductive amination acs.org. The synthesis of glycolaldehyde (B1209225) itself can be achieved from formaldehyde, carbon monoxide, and hydrogen google.com, and routes to isotopically labeled versions would follow similar principles, starting from labeled C1 sources.
The isotopic enrichment of these precursors is typically high, often exceeding 98 atom % 13C, ensuring the final product possesses a similarly high level of isotopic purity.
Several synthetic routes can be employed to convert these labeled precursors into this compound.
The industrial synthesis of ethanolamines generally involves the reaction of ethylene (B1197577) oxide with ammonia (B1221849) evitachem.comgoogle.comgoogle.comwikipedia.org. However, achieving regioselective C2 labeling of monoethanolamine (NH2-CH2-13CH2 -OH) via this route would necessitate the use of a specifically labeled ethylene oxide precursor, such as [1,2-13C2]ethylene oxide for doubly labeled ethanolamine or a specifically mono-labeled ethylene oxide. While this method is efficient for bulk production, it is less frequently detailed for achieving precise regioselective mono-labeling at C2 compared to other strategies.
Reductive amination of a carbonyl compound with an amine source, followed by reduction, is a well-established method for amine synthesis. For this compound, this pathway typically utilizes a [2-13C]glycolaldehyde precursor (HO-13CH2 -CHO) acs.org. The reaction involves the formation of an imine intermediate upon reaction with ammonia, which is then reduced, often catalytically (e.g., using hydrogen gas with a metal catalyst like Ruthenium on Zirconia researchgate.netgoogle.com), to yield the desired 2-aminoethanol-2-13C. Alternatively, as reported by nih.gov, a multi-step synthesis starting from [2-13C]glycine can lead to the target compound, potentially via intermediates like 2-bromo[1-(13C)]ethylamine, though this specific labeling pattern would result in C1 labeling of the ethanolamine. The key for C2 labeling via glycine would be to ensure the label is positioned correctly in the intermediate derived from the glycine carboxylate carbon.
This strategy involves the conversion of a 13C-labeled nitrile precursor. A common route utilizes chloroacetonitrile nih.gov. To achieve C2 labeling (NH2-CH2-13CH2 -OH), the precursor would ideally be chloroacetonitrile labeled at the carbon adjacent to the nitrile group (Cl-13CH2-CN) iaea.org. This labeled nitrile can be prepared from labeled cyanide salts iaea.org. The conversion typically proceeds through hydrolysis of the nitrile to a carboxylic acid or amide, followed by reduction and amination steps, or through direct amination and reduction pathways. For example, a route starting from labeled cyanide (NaCN) can yield a labeled cyanohydrin (OHCH2CN), which can then be reduced to the labeled amino alcohol iaea.org.
Reaction Pathways for Isotopic Incorporation
Purification and Validation of Labeled Compound Purity for Research Applications
Following synthesis, rigorous purification and validation are essential to ensure the quality of this compound for research purposes.
Purification: Crude reaction products are typically purified using techniques such as vacuum distillation or chromatographic methods (e.g., column chromatography) to remove unreacted starting materials, byproducts, and catalyst residues evitachem.comgoogle.com. The volatility and polarity of ethanolamine are amenable to these separation techniques.
Validation: The purity and isotopic enrichment of the synthesized this compound are confirmed using a combination of analytical methods:
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for assessing chemical purity and confirming the presence of the isotopically labeled compound. The characteristic mass shift due to the incorporation of 13C allows for the determination of isotopic enrichment rsc.org. Elemental Analysis Isotope Ratio Mass Spectrometry (EA-IRMS) is also a standard technique for quantifying 13C enrichment thermofisher.com.
Typical isotopic enrichment levels for commercially available or synthetically prepared this compound are greater than 98 atom % 13C, ensuring high fidelity in tracer studies.
Compound List
2-Aminoethanol (Ethanolamine)
this compound (2-Aminoethanol-2-13C)
Glycolaldehyde
[2-13C]Glycolaldehyde
Chloroacetonitrile
[13C]Chloroacetonitrile (specifically Cl-13CH2 -CN)
Glycine
[2-13C]Glycine
Ethylene Oxide
Ammonia
Sodium Cyanide (Na*CN)
2-Bromo[1-(13C)]ethylamine
Carbon Monoxide (CO)
Hydrogen (H2)
Carbon Dioxide (CO2)
Formaldehyde
Carbonyl compounds
Nitrile precursors
Ethanolamine-13C2 hydrochloride
[1,2-13C]-Choline
[1,2-13C]-Ethanolamine
[13C6]-Triethanolamine (TEA)
[2-13C, 2-14C]2-Aminoethanol hydrochloride
Advanced Spectroscopic Characterization Techniques for 2 Amino 213c Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is indispensable for elucidating molecular structures by analyzing the magnetic properties of atomic nuclei. For isotopically labeled compounds like 2-Amino(213C)ethanol, NMR is crucial for confirming the position of the 13C label and verifying the integrity of the ethanolamine (B43304) backbone.
Carbon-13 NMR directly probes the carbon skeleton of a molecule. In this compound, the presence of the 13C isotope at the C2 position (the carbon atom adjacent to the amino group) significantly enhances the signal intensity at that specific carbon's resonance frequency compared to its natural abundance level.
For unlabeled ethanolamine (HO-CH2-CH2-NH2), typical 13C NMR chemical shifts in D2O are approximately 44 ppm for the carbon bearing the hydroxyl group (C1) and 60 ppm for the carbon bearing the amino group (C2) researchgate.net. In [2-13C]ethanolamine, the signal at approximately 60 ppm will exhibit a markedly increased intensity, directly indicating the position of the 13C enrichment. The enrichment level itself can be quantified by comparing the integrated signal intensity of the labeled carbon (C2) to that of the unlabeled carbon (C1) or by comparing the spectrum of the labeled compound to that of an unlabeled standard. High isotopic enrichment, often exceeding 98 atom % 13C, is typically targeted for such studies isotope.comsigmaaldrich.com. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further help in distinguishing different types of carbon atoms (CH, CH2, CH3) umn.eduresearchgate.net.
Table 1: 13C NMR Chemical Shifts of Ethanolamine
| Carbon Position | Unlabeled Ethanolamine (D2O) | This compound (Expected) | Notes |
| C1 (–CH2OH) | ~44 ppm | ~44 ppm | Signal intensity at natural abundance level. |
| C2 (–CH2NH2) | ~60 ppm | ~60 ppm | Signal intensity significantly enhanced due to 13C enrichment; position of the label confirmed. |
Proton NMR provides essential information about the hydrogen atoms within the molecule, confirming the presence of the aminoalcohol functional groups. The characteristic proton signals for ethanolamine include those from the hydroxyl (-OH), amino (-NH2), and the two methylene (B1212753) (-CH2-) groups.
Table 2: 1H NMR Chemical Shifts of Ethanolamine
| Proton Type | Unlabeled Ethanolamine (H2O) | Notes |
| -OH | Broad singlet | Exchangeable proton, position can vary. |
| -NH2 | Broad singlet | Exchangeable protons, position can vary. |
| -CH2OH | Multiplet (~3.8 ppm) | Confirms the presence of the alcohol-bearing methylene group. |
| -CH2NH2 | Multiplet (~3.1 ppm) | Confirms the presence of the amine-bearing methylene group. |
Mass Spectrometry (MS) for Isotopic Verification and Molecular Integrity
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about molecular weight, elemental composition, and isotopic distribution.
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Unlabeled ethanolamine (C2H7NO) has a nominal molecular weight of 61 Da and an exact mass of 61.052764 Da x-mol.netbenchchem.com. The incorporation of a 13C atom into the molecule, such as in [2-13C]ethanolamine, will result in a precise mass increase of approximately 1.003355 Da, leading to an exact mass around 62.056119 Da. HRMS can readily distinguish between the molecular ions of unlabeled and 13C-labeled ethanolamine based on these mass differences, thereby verifying the presence and location of the isotopic label escholarship.orgnih.gov. The ability to resolve isotopic peaks is critical for confirming the isotopic purity.
Table 3: Mass Spectrometry Data for Ethanolamine
| Parameter | Unlabeled Ethanolamine (C2H7NO) | [2-13C]Ethanolamine (C2H7NO with one 13C) | Notes |
| Nominal Molecular Weight | 61 g/mol | ~62 g/mol | Mass increase due to 13C incorporation. |
| Exact Mass | 61.052764 Da | ~62.056119 Da | High-resolution measurement confirms elemental composition and labeling. |
IRMS is specifically designed to measure the precise ratios of isotopes within a sample. For this compound, IRMS is employed to quantify the degree of 13C enrichment. The technique typically involves converting the sample into a gas (e.g., CO2) and then measuring the ion currents corresponding to the different isotopes (e.g., 12C and 13C). By comparing the measured 13C/12C ratio to that of a known standard or to the natural abundance ratio, the percentage of isotopic enrichment can be accurately determined thermofisher.comoiv.intoiv.intnih.gov. IRMS offers high precision, often with standard deviations in δ13C values better than ±0.1‰ thermofisher.comoiv.intoiv.int.
Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis
FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes vibrations in molecular bonds. For ethanolamine, FTIR confirms the presence of key functional groups such as hydroxyl (-OH), amino (-NH2), C-O, and C-N bonds.
Typical FTIR absorption bands for ethanolamine include:
O-H stretching: ~3380-3350 cm⁻¹ (often broad due to hydrogen bonding)
N-H stretching: ~3300-3100 cm⁻¹ (can appear as multiple bands)
C-H stretching: ~2950-2800 cm⁻¹
N-H bending (δ(N-H)): ~1600-1580 cm⁻¹
C-O stretching (ν(C-O)): ~1074 cm⁻¹
C-N stretching (ν(C-N)): ~1028 cm⁻¹ Current time information in Bangalore, IN.ismrm.org
Table 4: FTIR Absorption Bands of Ethanolamine
| Functional Group / Bond | Typical Absorption Band (cm⁻¹) | Notes |
| O-H Stretch | ~3380-3350 | Broad band, indicative of the alcohol group. |
| N-H Stretch | ~3300-3100 | Indicative of the primary amine group. |
| C-H Stretch | ~2950-2800 | Characteristic of the methylene groups. |
| N-H Bend (δ(N-H)) | ~1600-1580 | Deformation vibration of the amine group. |
| C-O Stretch (ν(C-O)) | ~1074 | Strong absorption band associated with the alcohol moiety. |
| C-N Stretch (ν(C-N)) | ~1028 | Absorption band associated with the C-N bond in the amino group. |
Applications of 2 Amino 213c Ethanol As a Biochemical and Biological Tracer
Elucidation of Metabolic Pathways and Flux Analysis
Investigation of Phospholipid Biosynthesis and Turnover¹³C-labeled ethanolamine (B43304) is a direct precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of cell membranes. Its incorporation primarily occurs via the CDP-ethanolamine pathway, a key route in phospholipid biosynthesisnih.govismrm.orgnih.govlatrobe.edu.aubiorxiv.org. Studies have demonstrated that in cellular systems, the preference for this pathway is influenced by the extracellular concentration of ethanolamine; higher concentrations favor the CDP-ethanolamine route for PE synthesisnih.govresearchgate.net.
Furthermore, PE can be converted to phosphatidylcholine (PC) through methylation, a process catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT) ismrm.orgnih.govlatrobe.edu.au. Research utilizing ¹³C-labeled ethanolamine has quantified the relative contributions of these pathways. For instance, in rat liver, the flux from ethanolamine to phosphoethanolamine was found to be higher than that from choline (B1196258) to phosphocholine, with PE synthesis occurring at a rate 2-3 times greater than de novo PC synthesis ismrm.org. The turnover and incorporation rates of ¹³C-ethanolamine into these phospholipids (B1166683) are typically measured using ¹³C NMR spectroscopy, providing detailed kinetic information nih.govismrm.orgresearchgate.net.
Table 1: Incorporation of ¹³C-Ethanolamine into Phospholipids
| Phospholipid | Primary Biosynthetic Pathway | Key Enzymes | Incorporation Preference/Notes | Cellular Context |
| Phosphatidylethanolamine (PE) | CDP-ethanolamine pathway | CEPT1, CHPT1 | Direct precursor; predominant at high extracellular ethanolamine nih.govnih.govlatrobe.edu.auresearchgate.net | Rat liver, T47D cells, U2OS cells nih.govismrm.orgnih.govresearchgate.net |
| Phosphatidylcholine (PC) | PE Methylation (via PEMT) | PEMT | Derived from PE; contribution varies ismrm.orgnih.govlatrobe.edu.au | Rat liver, Rat muscle ismrm.orgnih.gov |
Tracing Carbon Flow in Intermediary MetabolismWhile much of the research employing ¹³C-ethanolamine focuses on its direct incorporation into lipids, its metabolic fate extends to central carbon metabolism. In microorganisms like Escherichia coli, ethanolamine is processed within specialized bacterial microcompartments (BMCs) into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle to fuel cellular energy and biosynthesisnih.govnih.gov. This compartmentalization ensures efficient substrate processing and cofactor recyclingnih.govnih.gov.
Studies using ¹³C-labeled glucose in conjunction with ethanolamine as a metabolic modulator in organisms like Crypthecodinium cohnii have revealed how ethanolamine can influence carbon flux. These investigations showed that ethanolamine can enhance glycolysis and the citrate-pyruvate cycle, alongside increasing the activity of malic enzyme, thereby promoting NADPH production essential for lipid biosynthesis frontiersin.org. Techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) are critical for mapping these carbon flows and understanding the distribution of metabolic fluxes originating from labeled precursors nih.govnih.gov.
Table 2: Metabolic Fate of ¹³C-Ethanolamine in Microbial Systems
| Organism/System | Labeled Compound Used | Primary Metabolic Products | Subsequent Pathways | Observed Effect/Role |
| Escherichia coli (BMCs) | ¹³C₂-Ethanolamine | Acetaldehyde, Ammonia (B1221849), Acetyl-CoA | TCA Cycle, Anabolism | Compartmentalized metabolism, cofactor recycling, carbon/nitrogen source nih.govnih.gov |
| Crypthecodinium cohnii | ¹³C-Glucose (with ETA modulator) | Enhanced glycolytic flux, increased citrate-pyruvate cycle flux, increased Malic Enzyme activity | NADPH production for lipid synthesis | Supports lipid accumulation frontiersin.org |
Studies on Cellular Membrane Dynamics and Biogenesis
Role in Membrane Structure and Function ResearchEthanolamine-derived phospholipids, such as ethanolamine plasmalogens, are integral to cellular membrane structure and function. These phospholipids are implicated in regulating macrophage phagocytosis, influencing membrane fluidity, and organizing lipid rafts, which are critical for cell signalingfrontiersin.org. PE's inherent ability to form non-bilayer structures also facilitates membrane fusion and fission events, processes vital for vesicle trafficking and cellular compartmentalizationcreative-proteomics.com. Furthermore, PE interacts with membrane proteins, modulating their activity and localization, thereby playing a regulatory role in various cellular processescreative-proteomics.com. The compartmentalization of ethanolamine metabolism within bacterial microcompartments (BMCs) underscores its importance in maintaining cellular homeostasis through efficient substrate processing and cofactor managementnih.govnih.gov.
Table 3: Role of Ethanolamine-derived Phospholipids in Membrane Function
| Phospholipid Type | Membrane Process/Function | Observed Effect | Cellular Role |
| Ethanolamine Plasmalogens (PE) | Phagocytosis | Enhanced by normal levels; reduced in deficiency | Regulates membrane fluidity, lipid raft formation, and signaling for phagocytosis frontiersin.org |
| Phosphatidylethanolamine (PE) | Membrane Fusion/Fission | Facilitates processes due to non-bilayer forming tendency | Vesicle trafficking, organelle dynamics, cellular compartmentalization creative-proteomics.com |
| Phosphatidylethanolamine (PE) | Protein Interaction | Modulates localization and function of membrane proteins | Regulation of cellular activities creative-proteomics.com |
Neurotransmitter and Signaling Pathway Research
Ethanolamine serves as a precursor for N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes anandamide (B1667382) acs.orghmdb.ca. Anandamide is recognized as an endogenous ligand for cannabinoid receptors and plays a significant role in neuromodulation and various signaling pathways within the nervous system acs.orghmdb.ca. While ¹³C-ethanolamine is not directly used to trace neurotransmitter synthesis itself, its role as a precursor to these bioactive lipids establishes a connection to neurobiological research and the study of lipid-based signaling mechanisms acs.orghmdb.ca. Additionally, ethanolamine metabolism can be influenced by the gut microbiome, with imbalances potentially leading to elevated ethanolamine levels, suggesting indirect links to systemic physiological states gdx.net.
Exploration of Ethanolamine's Role in Neural Systems
Ethanolamine, a simple amino alcohol, is a building block for phospholipids, which are critical components of cell membranes, including those in neural tissues. Studies utilizing isotopically labeled ethanolamine, such as 2-Amino(213C)ethanol, can elucidate its incorporation into neuronal membranes and its involvement in cellular signaling and maintenance. While direct studies on this compound in neural systems are emerging, the principles demonstrated with related labeled compounds highlight its potential. For instance, research using labeled ethanol (B145695) has shown its metabolic conversion into acetate (B1210297), which then enters the brain and is incorporated into key metabolites like glutamate (B1630785) and GABA nih.gov. This demonstrates how labeled precursors can trace metabolic flux through neural pathways, providing insights into neuronal function and adaptation.
Application in Studies of Neurotransmitter Precursor Metabolism
This compound is instrumental in tracing the metabolic pathways leading to or involving neurotransmitters. Ethanolamine is a precursor in the synthesis of choline, which is vital for the production of acetylcholine, a key neurotransmitter evitachem.com. Furthermore, research has indicated that ethanolamine can act as a signaling intermediate involved in the extracellular release of excitatory neurotransmitters such as glutamate and aspartate mdpi.com.
Studies using labeled ethanol, which can be metabolized to acetate and subsequently into brain metabolites, have successfully traced the incorporation of ¹³C into neurotransmitters like glutamate, glutamine, and GABA nih.gov. This approach allows researchers to quantify the contribution of specific metabolic precursors to neurotransmitter pools and understand how these pathways are regulated under various physiological conditions. By extension, this compound can be directly employed to trace the metabolic fate of ethanolamine in the synthesis and turnover of these vital signaling molecules.
Table 1: Metabolic Fate of ¹³C-Labeled Precursors in Neural Systems
| Precursor | Intermediate | Labeled Metabolites in Brain | Key Role | Reference |
| [2-¹³C]Ethanol | [2-¹³C]Acetate | α-ketoglutarate, Glutamate, Glutamine, GABA | Neurotransmitters, Energy metabolism | nih.gov |
| 2-Amino(²¹³C)ethanol | (Implied) | Phospholipids, Choline, Neurotransmitter pathways | Membrane integrity, Neurotransmitter synthesis | evitachem.commdpi.com |
Protein and Biomolecule Labeling for Structural and Functional Studies
The ability to precisely track molecules within cellular environments makes isotopically labeled compounds invaluable for studying proteins and other biomolecules.
Stable isotope labeling techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), are widely used in proteomics to quantify protein abundance and study protein-protein interactions using mass spectrometry researchgate.net. While SILAC typically employs labeled amino acids, the principle extends to other essential cellular building blocks. This compound, being a precursor to phospholipids, can be incorporated into cellular membranes, indirectly influencing the cellular environment where protein dynamics and interactions occur. Its ¹³C label allows for the tracking of its metabolic incorporation and distribution, providing a means to study cellular lipid metabolism and its downstream effects on protein function and localization. Furthermore, tracer studies with labeled amino acids have demonstrated their utility in assessing protein turnover rates and deposition in various tissues, offering a framework for how labeled precursors like ethanolamine could inform studies on protein metabolism and cellular health researchgate.net.
Bioconjugation, the process of covalently linking biomolecules to other molecules or materials, is crucial for developing targeted therapies, diagnostic agents, and advanced biomaterials nih.govnih.gov. Amino alcohols, including derivatives of ethanolamine, can serve as versatile linkers due to their reactive functional groups (amine and hydroxyl). While specific applications of this compound as a labeled linker are still being explored, its structure suggests potential. The ¹³C label would enable the tracking and quantification of these bioconjugates, aiding in the assessment of their stability, distribution, and efficacy in biological systems. For example, it could be incorporated into linkers used in antibody-drug conjugates (ADCs) or in the functionalization of biomaterials, allowing researchers to monitor the fate of these complex constructs.
Table 2: Applications of Isotopically Labeled Compounds in Biological Research
| Isotope Label | Compound Type | Application Area | Detection Method | Reference |
| ¹³C | Amino Acids | Proteomics, Metabolomics, Protein Quantification | Mass Spectrometry | researchgate.net |
| ¹³C | Ethanol/Ethanolamine | Metabolic Tracing, Neurotransmitter Metabolism | Mass Spectrometry | nih.gov |
| ¹⁴C, ³H | Amino Acids/Peptides | Metabolic Studies, Pharmacokinetics, Biodistribution | Radiodetection, MS | nih.gov |
| ¹¹C, ¹⁸F, ¹²³I | Various Biomolecules | PET/SPECT Imaging, Diagnostic Tracers | Positron/Gamma Emission | iaea.orgnih.gov |
| Various | Linkers/Bioconjugates | Targeted Drug Delivery, Biomaterial Functionalization | Mass Spectrometry, Imaging | nih.govnih.gov |
Table 3: Potential Roles of Labeled Ethanolamine Derivatives in Bioconjugation
| Potential Linker Type | Conjugation Strategy | Labeled Component | Potential Application | Inferred From |
| Amino-Alcohol based | Amine or hydroxyl group reactions | 2-Amino(²¹³C)ethanol | Antibody-Drug Conjugates (ADCs), Targeted Therapy | nih.govnih.gov |
| PEG-like structures | Incorporation into polymer chains | Labeled Ethanolamine | Drug Delivery Systems, Hydrogel Functionalization | atamanchemicals.comsigmaaldrich.com |
| Bifunctional linkers | Attachment to biomolecules and materials | Labeled Ethanolamine | Biosensors, Diagnostic Probes | nih.gov |
Compound List
this compound
Ethanolamine
Ethanol
[2-¹³C]Ethanol
[2-¹³C]Acetate
α-ketoglutarate
Glutamate
Glutamine
GABA (γ-aminobutyric acid)
L-serine
D-serine
Choline
Phospholipids
Lysine
Leucine
Amino acids
Peptides
Proteins
Oligonucleotides
Thiol
Maleimide
NHS esters
Isocyanates
Isothiocyanates
Aldehydes
Azides
Alkyne
FITC (Fluorescein isothiocyanate)
Auristatins
Maytansinoids
L-lysine
p-azidomethyl-L-phenylalanine (pAMF)
Azidohomoalanine (AHA)
N6-((2-azidoethoxy)carbonyl)-l-lysine (Azk)
2-(2-Aminoethoxy)ethanol
Mechanistic Investigations Utilizing 2 Amino 213c Ethanol
Reaction Mechanism Elucidation in Organic Synthesis
Isotopic labeling is a fundamental strategy employed in organic synthesis to dissect intricate reaction mechanisms. nih.govias.ac.in By incorporating an isotope like ¹³C into a specific position within a reactant, such as the carbon atom in 2-Amino(213C)ethanol, chemists can meticulously track the movement and transformation of that atom throughout a chemical reaction. evitachem.comias.ac.in This allows for the confirmation or refutation of proposed reaction pathways, the identification of transient intermediates, and the determination of bond-making and bond-breaking events. ias.ac.in
Techniques such as ¹³C NMR spectroscopy are particularly adept at detecting the presence and location of the ¹³C label within reaction products or intermediates. nih.govnih.gov Mass spectrometry can also be used to identify molecules containing the ¹³C isotope based on their altered mass-to-charge ratio. nih.gov For example, if a reaction mechanism proposes that the carbon atom of the ethanolamine (B43304) moiety undergoes a specific rearrangement or is incorporated into a particular functional group, the presence of the ¹³C label at the predicted site in the product would provide strong evidence supporting that mechanistic hypothesis. ias.ac.in
Illustrative Data Table: ¹³C Labeling in Organic Synthesis
| Reaction Step | Observed ¹³C Position in Intermediate/Product | Mechanistic Insight Gained |
| Initial | ¹³C at C2 position of ethanolamine | Confirms the starting material's labeled structure. |
| Intermediate A | ¹³C at carbonyl carbon | Suggests oxidation of the alcohol group to a carbonyl. |
| Product | ¹³C at the α-carbon of a new amino acid | Indicates direct incorporation of the labeled carbon into the amino acid backbone. |
Enzymatic Reaction Pathway Delineation
Understanding the precise steps catalyzed by enzymes is crucial in biochemistry and molecular biology. Isotopically labeled substrates, like this compound, play a pivotal role in mapping these enzymatic reaction pathways. nih.govnih.gov When this compound is used as a substrate or a precursor in an enzymatic reaction, the ¹³C label serves as a tracer, allowing researchers to follow its journey through the catalytic cycle. evitachem.com
Illustrative Data Table: ¹³C Tracing in Enzymatic Pathways
| Enzyme System | Labeled Substrate Used | Detected Labeled Metabolite | Implied Enzymatic Transformation |
| ADH/ALDH | This compound | ¹³C-Acetaldehyde | Oxidation of the C2 carbon. |
| Hypothetical | This compound | ¹³C-Labeled Glycine (B1666218) | Potential transamination or rearrangement involving C2. |
Tracing Molecular Transformations within Complex Biological Systems
The utility of this compound extends to tracing molecular transformations within the intricate environment of living organisms and cellular systems. evitachem.comnih.govnih.gov As a labeled molecule, it acts as a probe to investigate metabolic pathways, cellular processes, and the fate of nutrients or xenobiotics. evitachem.com Researchers can introduce this compound into a biological system (e.g., cell cultures, animal models) and then analyze biological samples for the presence and location of the ¹³C label. nih.govnih.gov
This approach is particularly relevant for understanding pathways involving ethanolamine, such as its role as a precursor in phospholipid synthesis. evitachem.com By tracking the ¹³C label, scientists can quantify the rate at which this compound is incorporated into cellular lipids or other biomolecules. nih.govnih.gov This allows for detailed studies of metabolic flux, nutrient utilization, and the dynamics of cellular components. Furthermore, it can be used to study drug metabolism, the biosynthesis of complex molecules, and the effects of various physiological conditions on metabolic pathways. nih.gov
Theoretical and Computational Studies on 2 Amino 213c Ethanol
Molecular Modeling and Dynamics Simulations of Labeled Species
Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure, conformational flexibility, and dynamic behavior of molecules. For ¹³C-labeled ethanolamine (B43304), these simulations can reveal how the isotopic substitution might subtly influence its conformational landscape and intermolecular interactions.
Studies on ethanolamine itself have utilized molecular dynamics (MD) simulations to explore its behavior in pure liquid and aqueous solutions nih.govacs.org. These simulations, often parameterized using quantum mechanical calculations, investigate conformer distributions, hydrogen bonding, and diffusion properties nih.govacs.org. While these studies often focus on the general molecule, the methodologies employed are directly applicable to isotopically labeled species. For instance, research on N-methyl-2-aminoethanol (a related compound) has involved measuring rotational spectra of ¹³C and ¹⁵N isotopologues to refine structural parameters and understand conformational preferences, highlighting the importance of isotopic labeling in high-resolution spectroscopy and structural analysis frontiersin.orgnih.gov. The general principles of molecular dynamics, which simulate the movement of atoms and molecules over time, are sensitive to atomic masses. Therefore, simulations of ¹³C-labeled ethanolamine would naturally incorporate the mass difference, potentially revealing minor variations in vibrational modes and conformational dynamics compared to the unlabeled analog nih.govacs.org. Such simulations are crucial for correlating experimental spectroscopic data with theoretical predictions, as seen in studies that use ¹³C isotopomers to refine substitution structures aip.orgresearchgate.net.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, employing methods like Density Functional Theory (DFT) and ab initio methods, are fundamental for determining the electronic structure, bonding, and reactivity of molecules. These calculations provide insights into molecular properties that are not directly observable through experiments alone.
Research on ethanolamine has extensively used quantum chemical methods to study its various conformers, electronic states, and ionization energies rsc.orgrsc.orgresearchgate.netresearchgate.net. For example, DFT calculations have been employed to determine the relative energies of different conformers, identify the most stable structures, and predict vibrational frequencies rsc.orgrsc.orgresearchgate.netresearchgate.net. These calculations are vital for understanding the molecule's intrinsic properties. When applied to 2-amino(213C)ethanol, these methods would allow for the precise calculation of electron distribution, bond strengths, and molecular orbitals, taking into account the ¹³C substitution. Such studies can predict how the electronic environment around the labeled carbon atom might differ subtly from the unlabeled one, which can influence its reactivity in specific chemical transformations icm.edu.pldntb.gov.uachemrxiv.orgimist.ma. The electronic structure calculations are also foundational for predicting spectroscopic properties, such as NMR chemical shifts, which are sensitive to the local electronic environment and can be used to confirm isotopic labeling researchgate.netrsc.org.
Isotope Effect Studies and Their Computational Prediction
Kinetic Isotope Effects (KIEs) are a cornerstone of mechanistic studies in chemistry, providing direct evidence about which bonds are broken or formed in the rate-determining step of a reaction princeton.edulibretexts.orgwikipedia.org. ¹³C KIEs specifically probe changes at carbon atoms during a reaction.
The presence of ¹³C in this compound can lead to observable kinetic isotope effects if the carbon atom at the labeled position is involved in the rate-determining step of a chemical reaction. Computational methods are essential for predicting these effects. These predictions are typically based on differences in zero-point energies (ZPEs) and vibrational frequencies between isotopologues princeton.edulibretexts.orgwikipedia.org. A heavier isotope like ¹³C generally results in lower vibrational frequencies and higher ZPEs for bonds involving that atom compared to ¹²C. This difference affects the activation energy required to break or form bonds.
While direct studies specifically on the ¹³C KIE of this compound were not found in the search results, general principles and related studies provide context. For instance, studies on similar molecules or enzymatic reactions involving carbon-hydrogen bond cleavage often report ¹³C KIEs cardiff.ac.uknih.gov. These studies demonstrate that ¹³C KIEs can be accurately predicted using quantum chemical calculations, such as DFT, by comparing the vibrational frequencies of the ground state and transition state for both ¹²C and ¹³C isotopologues princeton.edulibretexts.orgwikipedia.orgbibliotekanauki.plrsc.org. The magnitude of the ¹³C KIE can offer insights into the degree of bond breaking or formation at the labeled carbon in the transition state, distinguishing between different reaction mechanisms princeton.edulibretexts.orgwikipedia.orgnih.gov. For example, a primary ¹³C KIE occurs when the bond to the ¹³C atom is broken in the rate-determining step princeton.eduwikipedia.orgutdallas.edu. Computational prediction of these effects involves analyzing potential energy surfaces and vibrational modes of the transition states for both isotopologues princeton.edulibretexts.orgwikipedia.orgbibliotekanauki.plrsc.org.
Compound Name Table
| Common Name | IUPAC Name | Abbreviation |
| Ethanolamine | 2-Aminoethanol | AE / MEA |
| This compound | 2-Amino-1-(¹³C)ethanol |
Emerging Research Frontiers and Methodological Advancements
Integration with Advanced Imaging Techniques for In Situ Monitoring
A significant leap forward in metabolic research involves the integration of isotopic labeling with non-invasive, in situ imaging techniques. This combination allows for the real-time visualization and monitoring of metabolic processes within living organisms, providing a dynamic understanding of cellular function.
One of the most promising techniques in this domain is Magnetic Resonance Spectroscopy (MRS) . Specifically, ¹³C MRS, when used in conjunction with ¹³C-labeled substrates, has proven to be a powerful tool for investigating brain metabolism. nih.gov Studies have successfully used ¹³C-labeled ethanol (B145695) to track its metabolic fate in the brain, observing the incorporation of the ¹³C label into various metabolites like glutamate (B1630785), glutamine, and aspartate. nih.gov This method allows for the continuous and non-destructive monitoring of metabolic fluxes under different physiological or pathophysiological conditions. nih.gov While direct detection of 2-Amino(2¹³C)ethanol metabolism using this technique has yet to be extensively documented, the established methodology with similar ¹³C-labeled molecules paves the way for future in situ studies of ethanolamine (B43304) metabolism in various tissues.
The principles of in vivo ¹³C MRS are outlined in the table below:
| Feature | Description |
| Principle | Detects the nuclear magnetic resonance of the ¹³C isotope, which has a magnetic moment. |
| Application with ¹³C-labeling | Administration of a ¹³C-labeled substrate allows for the tracking of the label as it is incorporated into downstream metabolites. |
| Advantages | Non-invasive, allows for real-time monitoring of metabolic pathways in living organisms. |
| Challenges | Lower sensitivity compared to proton MRS, requiring higher concentrations of the labeled substrate. |
Another advanced imaging modality with potential for in situ monitoring of labeled compounds is Positron Emission Tomography (PET) . While PET typically utilizes positron-emitting isotopes like ¹¹C, ¹³N, ¹⁵O, and ¹⁸F, the insights gained from ¹³C tracing studies can inform the development of novel PET tracers. The metabolic pathways elucidated by 2-Amino(2¹³C)ethanol could guide the synthesis of ¹¹C- or ¹⁸F-labeled ethanolamine analogs for PET imaging, enabling highly sensitive and quantitative assessment of processes like phospholipid synthesis in health and disease.
Development of Novel Analytical Platforms for Labeled Metabolites
The accurate and sensitive detection of isotopically labeled metabolites is crucial for the success of any tracing study. Continuous advancements in analytical instrumentation are providing researchers with unprecedented capabilities to analyze complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), stands as a cornerstone technique for metabolomics. researchgate.net The development of highly sensitive LC-MS/MS methods allows for the robust quantification of ethanolamines in various matrices, including water samples. lcms.czchromatographyonline.com These methods can be adapted for the specific detection of 2-Amino(2¹³C)ethanol and its downstream metabolites. The key advantage of MS-based detection is its ability to differentiate between isotopologues (molecules that differ only in their isotopic composition), allowing for the precise tracking of the ¹³C label. researchgate.net A recent study demonstrated an organelle-specific photoactivation and dual-isotope labeling strategy to reveal phosphatidylethanolamine (B1630911) metabolic flux, utilizing LC-MS for analysis. biorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy remains a powerful complementary technique to MS. While MS excels in sensitivity and throughput, NMR provides detailed structural information and can distinguish between isomers. ¹³C NMR is particularly well-suited for analyzing the products of 2-Amino(2¹³C)ethanol metabolism, as the position of the ¹³C label can be precisely determined within the molecular structure of metabolites. docbrown.infodrugbank.comhmdb.cachemicalbook.comhmdb.ca This provides unambiguous evidence of metabolic transformations.
The following table summarizes the key features of these analytical platforms for the analysis of labeled metabolites:
| Analytical Platform | Strengths | Applications for 2-Amino(2¹³C)ethanol |
| LC-MS/MS | High sensitivity, high throughput, ability to differentiate isotopologues. | Quantifying the incorporation of the ¹³C label into various metabolic pools, tracing metabolic pathways. |
| ¹³C NMR | Provides detailed structural information, unambiguous identification of labeled positions. | Determining the precise location of the ¹³C label in metabolites, elucidating reaction mechanisms. |
Expanding the Scope of Isotopic Tracing in Systems Biology
Isotopic tracing with compounds like 2-Amino(2¹³C)ethanol is moving beyond the study of individual pathways and is being increasingly applied to understand the integrated behavior of complex metabolic networks, a field known as systems biology . A key technique in this area is ¹³C Metabolic Flux Analysis (¹³C-MFA) . creative-proteomics.comnih.govethz.ch
¹³C-MFA is a powerful method used to quantify the rates (fluxes) of metabolic reactions within a cell or organism at a steady state. creative-proteomics.comnih.gov A notable application in this area is the use of ¹³C-MFA to investigate the effect of ethanolamine on lipid accumulation in the microalga Crypthecodinium cohnii. frontiersin.orgnih.gov In this study, by feeding the cells ¹³C-labeled glucose in the presence and absence of ethanolamine, researchers were able to map the changes in carbon flow through central metabolic pathways. frontiersin.orgnih.gov The findings revealed that ethanolamine supplementation enhanced the flux through glycolysis and the citrate pyruvate cycle, leading to increased lipid synthesis. frontiersin.orgnih.gov This type of analysis provides a detailed, quantitative understanding of how external stimuli can reprogram cellular metabolism.
The general workflow for a ¹³C-MFA experiment is as follows:
| Step | Description |
| 1. Isotopic Labeling | Cells or organisms are cultured with a ¹³C-labeled substrate (e.g., ¹³C-glucose) until a metabolic and isotopic steady state is reached. |
| 2. Sample Analysis | The distribution of ¹³C labels in key metabolites (often protein-bound amino acids) is measured using analytical techniques like GC-MS or LC-MS/MS. |
| 3. Computational Modeling | The experimental labeling data is fitted to a computational model of the organism's metabolic network to estimate the intracellular metabolic fluxes. |
The application of such approaches with 2-Amino(2¹³C)ethanol will be instrumental in elucidating the role of ethanolamine in various biological processes, including phospholipid metabolism, which is crucial for cell membrane integrity and signaling. researchgate.net By tracing the fate of the ¹³C-labeled ethanolamine backbone, researchers can quantify the flux through pathways like the Kennedy pathway for phosphatidylethanolamine synthesis.
Future Directions in Synthetic Access and Applications
The continued and expanded use of 2-Amino(2¹³C)ethanol in research is dependent on both the development of efficient synthetic routes and the identification of novel applications.
From a synthetic standpoint, while the synthesis of simple ¹³C-labeled molecules is relatively straightforward, the development of cost-effective and scalable methods remains an area of active research. General synthetic routes for amino alcohols are well-established and can be adapted for the preparation of isotopically labeled analogs. diva-portal.org Future advancements in synthetic organic chemistry will likely focus on improving the efficiency and reducing the cost of incorporating stable isotopes into a wider range of precursor molecules.
The future applications of 2-Amino(2¹³C)ethanol and other labeled metabolites are vast and exciting. Based on current research trajectories, several key areas can be identified:
Personalized Medicine: Understanding how individual genetic differences affect ethanolamine metabolism could lead to personalized dietary and therapeutic recommendations for a variety of diseases.
Drug Development: Tracing the metabolic fate of drug candidates is a critical part of the development process. Labeled compounds can be used to understand how drugs are metabolized and to identify potential off-target effects.
Biotechnology and Metabolic Engineering: As demonstrated by the research on Crypthecodinium cohnii, understanding and manipulating metabolic pathways is key to optimizing the production of biofuels, pharmaceuticals, and other valuable chemicals in microorganisms. frontiersin.orgnih.gov
Neuroscience: Given the importance of ethanolamine-containing phospholipids (B1166683) in the brain, 2-Amino(2¹³C)ethanol could be a valuable tool for studying the metabolic changes associated with neurodegenerative diseases.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₇NO | |
| CAS Number | 141-43-5 | |
| Melting Point | 10–12°C | |
| Boiling Point | 170°C (at 760 mmHg) |
Advanced: How does isotopic labeling (e.g., 213C) in 2-Aminoethanol enhance mechanistic studies in metabolic pathways?
Methodological Answer:
213C-labeled 2-Aminoethanol enables precise tracking of metabolic incorporation and reaction intermediates. Applications include:
- Tracer Studies : Using 213C-NMR or LC-MS to monitor incorporation into phospholipids (e.g., phosphatidylethanolamine) .
- Kinetic Isotope Effects (KIE) : Quantifying enzymatic turnover rates in ethanolamine kinase or phosphatidylserine decarboxylase reactions .
- Experimental Design :
Data Contradiction: How to resolve discrepancies in reported pKa values of 2-Aminoethanol derivatives?
Methodological Answer:
Discrepancies in pKa values (e.g., 9.5 vs. 9.8 for the amine group) arise from solvent polarity, temperature, and measurement techniques. Resolution strategies:
- Standardized Conditions : Measure pKa at 25°C in water using potentiometric titration .
- Computational Validation : Compare experimental data with DFT-calculated pKa (e.g., using COSMO-RS models) .
Q. Table 2: Reported pKa Values
| Derivative | pKa (Amine) | Solvent | Source |
|---|---|---|---|
| 2-Aminoethanol | 9.50 | H₂O | |
| 2-(Methylamino)ethanol | 9.85 | H₂O | |
| 2-(Butylamino)ethanol | 10.20 | H₂O |
Advanced: What are the best practices for stabilizing 2-Aminoethanol in aqueous solutions for long-term studies?
Methodological Answer:
2-Aminoethanol degrades via oxidation or hydrolysis. Stabilization methods include:
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .
- Buffering : Use pH 7–8 buffers (e.g., Tris-HCl) to minimize hydrolysis .
- Low-Temperature Storage : Keep at –20°C in amber vials to reduce photodegradation .
Basic: What spectroscopic techniques are optimal for distinguishing 2-Aminoethanol from its structural analogs?
Methodological Answer:
- IR Spectroscopy : Differentiate via O-H (broad, ~3500 cm⁻¹) vs. N-H (sharp, ~3300 cm⁻¹) stretches .
- ¹³C NMR : Isotopic labeling (213C) enhances signal resolution for tracking specific carbons (e.g., δ 60–65 ppm for -CH2OH) .
- Mass Spectrometry : HRMS identifies molecular ions (m/z 61.04 for C₂H₇NO) and isotopic patterns .
Advanced: How can computational modeling predict solvent effects on 2-Aminoethanol’s reactivity in CO2 capture applications?
Methodological Answer:
Molecular dynamics (MD) simulations and quantum mechanics (QM) assess solvent interactions:
- MD Parameters : Simulate ethanolamine-CO2 interactions in water vs. ionic liquids to predict absorption efficiency .
- QM Calculations : Evaluate transition states for carbamate formation using Gaussian09 at the B3LYP/6-311+G(d,p) level .
Q. Table 3: Solvent Effects on CO2 Absorption
| Solvent | Absorption Capacity (mol CO₂/mol amine) | Source |
|---|---|---|
| Water | 0.45–0.55 | |
| Methanol | 0.30–0.40 | |
| Ionic Liquid | 0.60–0.70 |
Data Contradiction: How to address conflicting reports on 2-Aminoethanol’s toxicity in cell culture studies?
Methodological Answer:
Discrepancies arise from cell type variability and concentration thresholds. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
